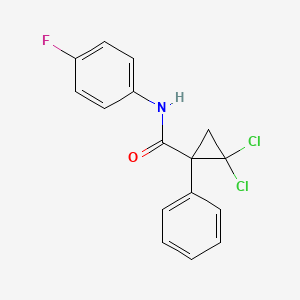
N-(3-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide is a synthetic organic compound that combines a 3-methylphenyl group with a purine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylphenylamine and 6-chloropurine.
Formation of Intermediate: 3-methylphenylamine reacts with 6-chloropurine in the presence of a base such as potassium carbonate to form an intermediate compound.
Thioether Formation: The intermediate compound is then treated with thiourea to introduce the sulfanyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(3-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding a simpler amide derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amide derivatives.
Substitution: Various substituted purine derivatives.
科学的研究の応用
N-(3-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(3-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the purine moiety can mimic natural nucleotides, interfering with nucleic acid metabolism and signaling pathways.
類似化合物との比較
Similar Compounds
N-(3-methylphenyl)-2-(9H-purin-6-ylthio)acetamide: Similar structure but with a thioether linkage.
N-(3-methylphenyl)-2-(9H-purin-6-ylamino)acetamide: Contains an amino group instead of a sulfanyl group.
Uniqueness
N-(3-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide is unique due to its specific combination of a 3-methylphenyl group and a purine derivative with a sulfanyl linkage. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
特性
分子式 |
C14H13N5OS |
|---|---|
分子量 |
299.35 g/mol |
IUPAC名 |
N-(3-methylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C14H13N5OS/c1-9-3-2-4-10(5-9)19-11(20)6-21-14-12-13(16-7-15-12)17-8-18-14/h2-5,7-8H,6H2,1H3,(H,19,20)(H,15,16,17,18) |
InChIキー |
ZTSIELNQFGLCGN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022268.png)

![N-benzyl-6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022279.png)
![2,4-dichloro-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide](/img/structure/B15022285.png)
![2-[(E)-2-(4-fluorophenyl)ethenyl]-8-methoxyquinoline](/img/structure/B15022295.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B15022303.png)
![2-({(2E)-3-[5-(4-chlorophenyl)-2-furyl]prop-2-enoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B15022308.png)
![N-(3-{N'-[(E)-(3-Iodophenyl)methylidene]hydrazinecarbonyl}phenyl)-4-methoxybenzamide](/img/structure/B15022311.png)
![ethyl 4-({[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B15022317.png)
![N'-[(E)-(2-butoxyphenyl)methylidene]-4-[(4-chlorobenzyl)oxy]benzohydrazide](/img/structure/B15022320.png)
![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(2-bromophenoxy)propanehydrazide](/img/structure/B15022326.png)
![Ethyl 2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15022341.png)
![(4Z)-2-(3-iodophenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B15022345.png)
![N-(2-methoxyphenyl)-5-methyl-7-(2-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B15022350.png)
